molecular formula C14H13N3OS B2635100 2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 478078-05-6

2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2635100
CAS No.: 478078-05-6
M. Wt: 271.34
InChI Key: WSJBQXXWUPYAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound with the CAS Number: 478078-05-6. It has a molecular weight of 271.34 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13N3OS/c1-10-7-13-15-11 (8-14 (18)17 (13)16-10)9-19-12-5-3-2-4-6-12/h2-7,9,15H,8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Serotonin 5-HT6 Receptor Antagonists

2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol compounds have been studied for their activity as serotonin 5-HT6 receptor antagonists. These compounds have been synthesized and their structure-activity relationships analyzed, showing that specific substitutions on the molecule can significantly influence their receptor antagonistic activity. The most active compounds in this class have shown promising picomolar level potency, indicating their potential therapeutic significance, especially for treatment related to central nervous system (CNS) diseases (Ivachtchenko et al., 2013).

Antifungal and Antimicrobial Properties

Compounds derived from this compound have exhibited antifungal and antimicrobial properties. Studies have shown that specific derivatives of this compound demonstrate significant antifungal abilities against various phytopathogenic fungi. Additionally, some derivatives have also shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi, indicating the potential for these compounds to be used in antimicrobial coatings and varnishes (Zhang et al., 2016), (Aggarwal et al., 2014).

Synthesis and Characterization

Various research studies have focused on the synthesis and characterization of this compound derivatives. These studies explore different synthetic routes and reaction conditions to create novel derivatives, examining their structure through spectral data and X-ray crystallographic analysis. The synthesis of these compounds often involves multi-step procedures, including reactions with amines, benzyl alcohol, and other compounds. These studies are crucial for understanding the chemical nature of these compounds and for exploring their potential applications in pharmaceuticals and other industries (Drev et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-methyl-5-(phenylsulfanylmethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10-7-13-15-11(8-14(18)17(13)16-10)9-19-12-5-3-2-4-6-12/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSFRVRPGVQGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.